- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,
Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)
93413-76-4 structure
Product Name:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Numero CAS:93413-76-4
MF:C15H19NO2
MW:245.31686425209
MDL:MFCD06658142
CID:61629
PubChem ID:160871157
Update Time:2025-07-03
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol
- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- Venlafaxine Cyano
- PubChem15651
- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)
- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)
- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile
- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile
- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol
- SCHEMBL1671921
- AS-37928
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-
- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol
- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile
- INTERMEDIATE OF VENLAFAXINE
- CS-0186384
- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol
- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile
- DB-017889
- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol
- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-
- 93413-76-4
- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile
- KMK8U27KDY
- DTXSID101257342
- J-006057
- ASYJSBPNAIDUHX-UHFFFAOYSA-N
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-
- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile
- AC-572
- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol
- H1303
- MFCD06658142
- AKOS015889694
- 131801-69-9
- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol
- BCP08873
-
- MDL: MFCD06658142
- Inchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
- Chiave InChI: ASYJSBPNAIDUHX-UHFFFAOYSA-N
- Sorrisi: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 245.14200
- Massa monoisotopica: 245.141578849g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 306
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53.2
- XLogP3: 3.1
Proprietà sperimentali
- Colore/forma: Liquido incolore e trasparente
- Densità: 1.142
- Punto di fusione: 125.0 to 129.0 deg-C
- Punto di ebollizione: 410.146 ºC at 760 mmHg
- Punto di infiammabilità: 201.849 ºC
- Indice di rifrazione: 1.561
- PSA: 53.25000
- LogP: 2.99758
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Condizioni di conservazione:0-10°C
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | >98.0%(HPLC)(N) | 5G |
¥1,765.00 | 2023-07-10 | |
| Fluorochem | 211895-1g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 1g |
£61.00 | 2022-03-01 | |
| Fluorochem | 211895-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 5g |
£272.00 | 2022-03-01 | |
| Chemenu | CM203298-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 5g |
$369 | 2021-06-15 | |
| Alichem | A019113889-1g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 1g |
$231.28 | 2023-08-31 | |
| Alichem | A019113889-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 5g |
$742.35 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
¥640.00 | 2022-10-10 | |
| Ambeed | A514142-100mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 100mg |
$29.0 | 2025-04-15 | |
| Ambeed | A514142-250mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 250mg |
$41.0 | 2025-04-15 | |
| Ambeed | A514142-1g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
$99.0 | 2025-04-15 |
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water
Riferimento
- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
Riferimento
- Process for the preparation of an intermediate for venlafaxine, India, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C
Riferimento
- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures, Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water
Riferimento
- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C
Riferimento
- Green method for industrially producing venlafaxine hydrochloride, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
Riferimento
- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C
Riferimento
- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
Riferimento
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C
Riferimento
- An improved process for the preparation of venlafaxine, India, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C
Riferimento
- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
Riferimento
- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
Riferimento
- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine, Tetrahedron Letters, 2004, 45(39), 7291-7295
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Riferimento
- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Riferimento
- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C
1.2 3.5 h, -6 - -5 °C
1.2 3.5 h, -6 - -5 °C
Riferimento
- Synthesis of venlafaxine hydrochloride, Zhejiang Huagong, 2011, 42(5), 9-11
Metodo di produzione 17
Condizioni di reazione
1.1 rt → 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
Riferimento
- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C
Riferimento
- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog, Journal of Chemical Crystallography, 2005, 35(12), 957-963
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C
Riferimento
- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
Riferimento
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Fornitori
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Numero d'ordine:JH293
Stato delle scorte:in Stock
Quantità:25kg
Purezza:98.00%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37
Prezzo ($): negotiated
Email:17464331@qq.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Numero d'ordine:A844586
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):326.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93413-76-4)1-羟基环己基-4-甲氧基乙腈
Numero d'ordine:LE5710713;LE17617
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:44
Prezzo ($):discuss personally
Email:18501500038@163.com
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Letteratura correlata
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Purezza:98.00%
Quantità:25kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Purezza:99%
Quantità:5g
Prezzo ($):326.0